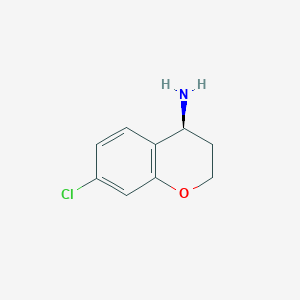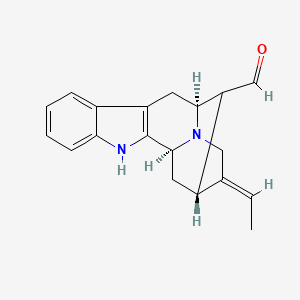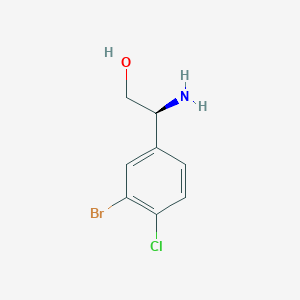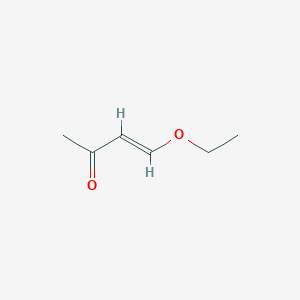![molecular formula C8H20N4O2 B11749468 (1Z)-1-(hydroxyimino)-2-methyl-2-[6-(methylamino)hexyl]hydrazin-1-ium-1-olate](/img/structure/B11749468.png)
(1Z)-1-(hydroxyimino)-2-methyl-2-[6-(methylamino)hexyl]hydrazin-1-ium-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-1-(hydroxyimino)-2-methyl-2-[6-(methylamino)hexyl]hydrazin-1-ium-1-olate is a complex organic compound with a unique structure that includes a hydroxyimino group, a methylamino group, and a hydrazin-1-ium-1-olate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-(hydroxyimino)-2-methyl-2-[6-(methylamino)hexyl]hydrazin-1-ium-1-olate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the reaction of a suitable precursor with hydroxylamine to introduce the hydroxyimino group. Subsequent steps involve the introduction of the methylamino group and the formation of the hydrazin-1-ium-1-olate moiety under controlled conditions. Common reagents used in these reactions include hydroxylamine hydrochloride, methylamine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
(1Z)-1-(hydroxyimino)-2-methyl-2-[6-(methylamino)hexyl]hydrazin-1-ium-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
(1Z)-1-(hydroxyimino)-2-methyl-2-[6-(methylamino)hexyl]hydrazin-1-ium-1-olate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (1Z)-1-(hydroxyimino)-2-methyl-2-[6-(methylamino)hexyl]hydrazin-1-ium-1-olate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1Z)-1-(hydroxyimino)-2-methyl-2-[6-(amino)hexyl]hydrazin-1-ium-1-olate: Similar structure but with an amino group instead of a methylamino group.
(1Z)-1-(hydroxyimino)-2-methyl-2-[6-(ethylamino)hexyl]hydrazin-1-ium-1-olate: Similar structure but with an ethylamino group instead of a methylamino group.
Uniqueness
The uniqueness of (1Z)-1-(hydroxyimino)-2-methyl-2-[6-(methylamino)hexyl]hydrazin-1-ium-1-olate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H20N4O2 |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
(E)-hydroxyimino-[methyl-[6-(methylamino)hexyl]amino]-oxidoazanium |
InChI |
InChI=1S/C8H20N4O2/c1-9-7-5-3-4-6-8-11(2)12(14)10-13/h9,13H,3-8H2,1-2H3/b12-10+ |
InChI Key |
KQHAZGURWZYZJG-ZRDIBKRKSA-N |
Isomeric SMILES |
CNCCCCCCN(C)/[N+](=N\O)/[O-] |
Canonical SMILES |
CNCCCCCCN(C)[N+](=NO)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propanol, 1-methoxy-3-[(1-methylethyl)amino]-](/img/structure/B11749395.png)
![[(2-Ethoxy-2-oxoethyl)carbamoyl]formic acid](/img/structure/B11749403.png)

![{1-[(tert-butoxy)carbonyl]-5-methyl-1H-pyrrol-2-yl}boronic acid](/img/structure/B11749421.png)


![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(3-fluorophenyl)methyl]amine](/img/structure/B11749439.png)

![[2-(diethylamino)ethyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11749447.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11749455.png)
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11749462.png)

![N-methyl-N-{[(3S)-pyrrolidin-3-yl]methyl}acetamide](/img/structure/B11749477.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11749483.png)
